molecular formula C16H13NOS B4892958 N-(2-thienylmethyl)-2-naphthamide

N-(2-thienylmethyl)-2-naphthamide

Cat. No. B4892958
M. Wt: 267.3 g/mol
InChI Key: NVXFNZPWMLPKEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-thienylmethyl)-2-naphthamide, such as di(2-thienyl) derivatives of naphthodithiophenes, involves complex organic synthesis routes. These compounds are synthesized as novel peri-fused heteroaromatics, showcasing fairly planar but considerably strained skeletal rings. The synthesis process often involves palladium-catalyzed coupling reactions and meticulous control of reaction conditions to achieve the desired molecular architecture (Takimiya et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, like the di(2-thienyl) derivative of anti-NDT (a naphthodithiophene isomer), has been elucidated using X-ray crystallographic analyses. These analyses reveal that the compounds exhibit a planar molecular structure with considerable ring strain, and their crystal structures are characterized by a herringbone arrangement of uniform stacking columns (Takimiya et al., 2002).

Chemical Reactions and Properties

Compounds structurally similar to N-(2-thienylmethyl)-2-naphthamide participate in a variety of chemical reactions. For instance, the di(2-thienyl) derivative can form highly conductive molecular complexes with iodine and DDQ due to its strong electron-donating abilities, as indicated by cyclic voltammetry studies. This property is attributed to the considerable red-shifts in the π–π* transitions, making these compounds effective chromogens (Takimiya et al., 2002).

Physical Properties Analysis

The physical properties of compounds akin to N-(2-thienylmethyl)-2-naphthamide, such as UV/vis spectra, reveal considerable red-shifts in the π–π* transitions compared to pyrene, indicating their potential as chromogens with colors ranging from yellow to purple. These spectral properties are critical in understanding the electronic structure and potential applications in materials science (Takimiya et al., 2002).

Chemical Properties Analysis

The chemical properties, particularly the electron-donating abilities of related compounds, are highlighted by their ability to form conductive molecular complexes. This is evidenced by cyclic voltammetry studies, which suggest that these compounds have stronger electron-donating capabilities than pyrene. Such properties are pivotal for their application in conductive materials and electronic devices (Takimiya et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of “N-(2-thienylmethyl)-2-naphthamide”. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with “N-(2-thienylmethyl)-2-naphthamide” would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The future directions in the study of “N-(2-thienylmethyl)-2-naphthamide” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXFNZPWMLPKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide

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